![molecular formula C28H21ClN4S B2885372 6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline CAS No. 361480-26-4](/img/structure/B2885372.png)
6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline
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Description
6-chloro-2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C28H21ClN4S and its molecular weight is 481.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been focused on the synthesis and characterization of novel quinazoline derivatives with potential for therapeutic applications. For instance, Farag et al. (2012) developed new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, evaluating them for anti-inflammatory and analgesic activity. Similarly, Al-Issa (2012) synthesized a new series of pyridine and fused pyridine derivatives, including quinazoline compounds, showcasing the versatility of these molecules in creating pharmacologically relevant structures (Farag et al., 2012); (Al-Issa, 2012).
Anticancer Activity
Quinazoline derivatives have been explored for their anticancer potential. Liu et al. (2009) synthesized oxazole derivatives linked to quinazoline structures, demonstrating significant antiproliferative activities against human cancer cell lines, highlighting the compound's potential in cancer therapy (Liu et al., 2009).
Antimicrobial and Antifungal Activities
Several studies have identified quinazoline derivatives as potent antimicrobial and antifungal agents. Desai et al. (2011) and Patel et al. (2010) have synthesized quinazoline-based compounds with significant in vitro antimicrobial efficacy against various bacterial and fungal strains, suggesting these derivatives as potential candidates for treating infectious diseases (Desai et al., 2011); (Patel et al., 2010).
Antituberculosis and Cytotoxicity Studies
The antituberculosis potential of 3-heteroarylthioquinoline derivatives has been explored, with Chitra et al. (2011) demonstrating significant activity against Mycobacterium tuberculosis. This research showcases the potential use of quinazoline derivatives in developing new antituberculosis agents (Chitra et al., 2011).
properties
IUPAC Name |
6-chloro-2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4S/c1-18-9-11-19(12-10-18)25-17-24(26-8-5-15-34-26)32-33(25)28-30-23-14-13-21(29)16-22(23)27(31-28)20-6-3-2-4-7-20/h2-16,25H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFUKEWBHSXPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)quinazoline |
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